An In-Depth Technical Guide to 1-Diethylamino-2-propanol: Properties, Structure, and Synthesis
An In-Depth Technical Guide to 1-Diethylamino-2-propanol: Properties, Structure, and Synthesis
Executive Summary: 1-Diethylamino-2-propanol is a versatile amino alcohol that serves as a crucial building block in organic synthesis. Characterized by a chiral center and the presence of both a hydroxyl group and a tertiary amine, this compound exhibits a unique reactivity profile that makes it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, stereochemistry, synthesis pathways, and key applications, with a focus on its relevance to researchers and professionals in drug development.
Chemical Identity and Physical Properties
1-Diethylamino-2-propanol, also known as N,N-Diethylisopropanolamine, is an organic compound with the chemical formula C7H17NO.[1] It is typically a colorless to pale yellow liquid with a distinct amine-like odor.[1] Its bifunctional nature, containing both a hydroxyl group and a diethylamino group, makes it soluble in water and various organic solvents.[1]
The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties such as its boiling point and solubility.[1] The diethylamino group confers basic properties to the molecule, allowing it to act as a weak base in chemical reactions.[1]
Table 1: Chemical and Physical Properties of 1-Diethylamino-2-propanol
| Property | Value | Source(s) |
| Molecular Formula | C7H17NO | [1][2] |
| Molecular Weight | 131.22 g/mol | [1][3] |
| CAS Number | 4402-32-8 | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Boiling Point | 55-59 °C at 13 mmHg | [3][4] |
| Melting Point | 13.5 °C | [4][5] |
| Density | 0.889 g/mL at 25 °C | [4] |
| Flash Point | 33 °C (91.4 °F) | [3][5] |
| Refractive Index | n20/D 1.425 | [4] |
| Solubility | Soluble in water and organic solvents | [1] |
Molecular Structure and Stereochemistry
The structure of 1-Diethylamino-2-propanol consists of a propanol backbone with a diethylamino group attached to the first carbon and a hydroxyl group on the second. This arrangement results in a chiral center at the second carbon atom, meaning the molecule can exist as two non-superimposable mirror images or enantiomers: (R)-1-Diethylamino-2-propanol and (S)-1-Diethylamino-2-propanol.
The specific stereochemistry of the molecule can be crucial in pharmaceutical applications, as different enantiomers of a drug often exhibit different pharmacological activities and metabolic fates.[6] The synthesis of enantiomerically pure forms of 1-Diethylamino-2-propanol is therefore of significant interest in drug development.[6]
Caption: Chemical structure of 1-Diethylamino-2-propanol.
Synthesis and Reactivity
The most common and industrially viable method for the synthesis of 1-Diethylamino-2-propanol involves the nucleophilic ring-opening of propylene oxide with diethylamine. This reaction is a classic example of an S(_N)2 mechanism, where the amine acts as the nucleophile.
Reaction Mechanism: Epoxide Ring-Opening
The reaction is typically base-catalyzed, although it can also proceed under neutral or acidic conditions.[3][7] In a basic or neutral medium, the diethylamine directly attacks one of the carbon atoms of the epoxide ring.[7] Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the propylene oxide, which is the terminal CH₂ group.[3] This regioselectivity is a key feature of the S(_N)2 reaction on unsymmetrical epoxides under basic conditions.[3]
The attack of the amine leads to the opening of the strained three-membered epoxide ring and the formation of an alkoxide intermediate. This intermediate is then protonated, typically by a solvent molecule or during workup, to yield the final 1-Diethylamino-2-propanol product.[3]
Caption: Synthesis of 1-Diethylamino-2-propanol via epoxide ring-opening.
Illustrative Experimental Protocol
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a dropping funnel, charge the diethylamine.
-
Addition of Epoxide: Heat the diethylamine to a gentle reflux and add propylene oxide dropwise from the dropping funnel over a period of one hour.
-
Reaction: Continue heating the reaction mixture under reflux for several hours to ensure complete reaction.
-
Workup: After cooling the reaction mixture, add an aqueous solution of a strong base, such as sodium hydroxide, to neutralize any amine salts and to facilitate the separation of the product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as benzene or diethyl ether, to isolate the product.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., potassium carbonate) and remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield pure 1-Diethylamino-2-propanol.
Causality Behind Experimental Choices:
-
Excess Amine: Using an excess of the amine helps to minimize the formation of byproducts from the reaction of the newly formed amino alcohol with another molecule of the epoxide.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the ring-opening of the epoxide, which is a relatively stable molecule.
-
Basic Workup: The addition of a strong base during workup ensures that the amino alcohol product is in its free base form, which is more soluble in organic solvents and thus easier to extract and purify.
Applications in Research and Drug Development
1-Diethylamino-2-propanol is a valuable intermediate in the synthesis of a wide range of organic compounds.[1] Its bifunctional nature allows for further chemical modifications at both the hydroxyl and the amino groups. While specific, publicly disclosed applications of 1-diethylamino-2-propanol in marketed drugs are not prevalent in the literature, its structural motif is found in several classes of pharmaceuticals, and its close analog, 1-dimethylamino-2-propanol, is a known intermediate.
-
Local Anesthetics: The general structure of many local anesthetics includes a hydrophilic amine group connected to a lipophilic aromatic ring via an intermediate chain that often contains an ester or amide linkage.[9] Amino alcohols like 1-Diethylamino-2-propanol are ideal precursors for the hydrophilic portion of these molecules.[10] For instance, the related compound 3-(Diethylamino)-2,2-dimethylpropan-1-ol is a key starting material for the synthesis of the local anesthetic Nitracaine.[10]
-
Antimalarial Agents: The amino alcohol moiety is a key pharmacophore in many antimalarial drugs. The synthesis of various functionalized aminopropanes as potential antimalarial agents has been reported, highlighting the importance of this structural class.[11] Although not directly implicated, the structural features of 1-Diethylamino-2-propanol make it a plausible candidate for the synthesis of novel antimalarial compounds.
-
Pharmaceutical Intermediates: The dimethylamino analog, 1-Dimethylamino-2-propanol, is a known component of Inosine pranobex, a drug used to treat viral infections.[5][12] This suggests that 1-Diethylamino-2-propanol could similarly serve as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[13]
Safety, Handling, and Storage
1-Diethylamino-2-propanol is a flammable liquid and should be handled with appropriate safety precautions.[5] It is irritating to the eyes, respiratory system, and skin.[5] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]
Table 2: Safety Information for 1-Diethylamino-2-propanol
| Hazard | Description | Source(s) |
| Flammability | Flammable liquid and vapor. | [5] |
| Irritation | Causes irritation to eyes, skin, and respiratory system. | [5] |
| Handling | Use with adequate ventilation and personal protective equipment. Ground and bond containers when transferring material. | [5][14] |
| Storage | Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances (e.g., strong oxidizing agents, acids). | [5][14] |
| Incompatibility | Incompatible with strong oxidizing agents and acids. | [14] |
Spectral Data Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 1-Diethylamino-2-propanol.
-
Infrared (IR) Spectroscopy: The IR spectrum of 1-Diethylamino-2-propanol would be expected to show a broad absorption band in the region of 3300-3500 cm
, characteristic of the O-H stretching vibration of the alcohol group.[7] C-N stretching vibrations would appear in the fingerprint region. -
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide detailed information about the structure. One would expect to see signals corresponding to the ethyl groups (triplet and quartet), the methyl group on the propanol backbone (doublet), the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the nitrogen. The proton of the hydroxyl group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in their unique chemical environments.
-
Publicly available spectral data for 1-Diethylamino-2-propanol can be found in databases such as the NIST Chemistry WebBook and SpectraBase.[2][10]
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